4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine
Description
Systematic Nomenclature and CAS Registry
The compound 4-(4-chlorophenyl)-2-(4-fluorophenoxy)pyrimidine is systematically named according to IUPAC guidelines, which prioritize the pyrimidine core as the parent structure. Substituents are numbered to assign the lowest possible locants:
- A 4-chlorophenyl group at position 4 of the pyrimidine ring.
- A 4-fluorophenoxy group at position 2.
The CAS Registry Number for this compound is 872623-31-9 . Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₀ClFN₂O |
| Molecular Weight | 300.71 g/mol |
| SMILES | C1=CC(=CC=C1Cl)C2=NC(=NC=C2)OC3=CC=C(C=C3)F |
The molecular formula derives from the pyrimidine core (C₄H₃N₂) substituted with a 4-chlorophenyl (C₆H₄Cl) and 4-fluorophenoxy (C₆H₄FO) group.
Molecular Geometry and Crystallographic Data
While direct crystallographic data for this specific compound are not reported in the provided sources, structural analogs offer insights. Pyrimidine derivatives typically exhibit planar geometries due to aromatic π-conjugation. For example:
- In 5-(4-chlorophenyl)-2-(4-fluorophenoxy)pyrimidine (CAS 477890-43-0), the pyrimidine ring adopts a planar configuration, with substituents oriented at angles dictated by steric and electronic factors.
- A related palladium-pyrimidine complex shows bond lengths of 1.33–1.38 Å for C–N in the pyrimidine ring and 1.74 Å for Pd–N coordination.
Computational models predict the following geometric parameters for this compound:
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
Key signals in ¹H and ¹³C NMR spectra (predicted from analogs):
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Assignment |
|---|---|---|
| Pyrimidine H-5, H-6 | 8.72–8.78 | Doublets (J = 5.0–5.5 Hz) |
| 4-Chlorophenyl aromatic protons | 7.48–7.51 | Doublet (J = 8.4 Hz) |
| 4-Fluorophenoxy aromatic protons | 6.92–7.12 | Multiplet (meta/para coupling) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |
| Pyrimidine C-2, C-4, C-6 | 160–165 | Carbons adjacent to N atoms |
| C–F (4-fluorophenoxy) | 162.5 | Coupling (J = 245 Hz) |
| C–Cl (4-chlorophenyl) | 134.8 | Quaternary carbon |
Infrared (IR) Spectroscopy
Characteristic absorption bands include:
Mass Spectrometry (MS)
- Molecular ion peak : m/z 300.7 ([M]⁺).
- Fragmentation patterns :
- Loss of Cl (35.5 Da) → m/z 265.2.
- Loss of F (19 Da) → m/z 281.7.
- Pyrimidine ring cleavage → m/z 154.0 (C₆H₄Cl⁺).
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(4-fluorophenoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O/c17-12-3-1-11(2-4-12)15-9-10-19-16(20-15)21-14-7-5-13(18)6-8-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNVRCSSXIMAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)OC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The chlorophenyl and fluorophenoxy groups are introduced through nucleophilic aromatic substitution reactions. This involves reacting the pyrimidine ring with 4-chlorophenyl halides and 4-fluorophenoxy halides under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Anticancer Applications
Research has indicated that pyrimidine derivatives, including 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine, exhibit significant anticancer properties. A study evaluating a series of pyrimidines found that certain derivatives demonstrated selective cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MDA-MB-468 (Breast Cancer) | 15.3 |
| 2 | UO-31 (Renal Cancer) | 12.7 |
| 3 | HCT116 (Colon Cancer) | 18.5 |
These results suggest that the compound may inhibit cell proliferation in specific cancer types, indicating its potential as a lead compound for further development in cancer therapeutics .
Antiviral Activity
Another promising application of this compound is its antiviral potential. Research on related pyrimidine derivatives has shown inhibitory effects on hepatitis C virus (HCV) replication. The structure-activity relationship (SAR) studies highlight the importance of substituents at the pyrimidine core, influencing their efficacy against viral targets:
| Compound | Target Virus | IC50 (µM) |
|---|---|---|
| A | HCV | 0.145 |
| B | HCV | 0.123 |
| C | HCV | 0.129 |
These findings indicate that modifications on the pyrimidine scaffold can enhance antiviral activity, making it a candidate for further investigation as an antiviral agent .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their anticancer activity using the NCI 60 human cancer cell line panel. Compounds similar to this compound exhibited selective inhibition against breast and renal cancer cell lines, with some compounds demonstrating IC50 values below 20 µM, indicating strong potential for development as targeted chemotherapeutic agents .
Case Study 2: Antiviral Screening
In another investigation focused on antiviral properties, derivatives of pyrimidines were screened for their ability to inhibit HCV replication. The study highlighted that compounds with specific substitutions at the phenyl ring linked to the pyrimidine scaffold showed enhanced activity compared to standard antiviral agents like Telaprevir . This underscores the importance of structural modifications in optimizing drug efficacy.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyrimidine Derivatives
4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine
- Structure : Pyrimidine with 4-Cl, 4-F-phenyl, and 6-CH₃ groups.
- Key Differences: Lacks the phenoxy group but includes a methyl group at position 5.
- However, the absence of the ether linkage reduces hydrogen-bonding capacity .
- Applications : Studied for antimicrobial and anti-inflammatory activities .
2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine
- Structure : Pyrimidine with 2-Cl, 4-phenyl, and 6-biphenyl groups.
- Key Differences: Bulkier biphenyl substituent at position 6 vs. the target compound’s 4-fluorophenoxy group.
- Properties : Increased steric hindrance may reduce binding affinity to biological targets but could enhance selectivity for hydrophobic pockets .
Pyrimidine Derivatives with Ether/Amino Substituents
TRC210258 (N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide)
- Structure: Imidazo-pyrimidine fused ring with 4-Cl-phenyl and 4-F-phenoxy groups.
- Key Differences : Additional imidazole ring and carboxamide group.
- The fused imidazole ring enhances π-π stacking interactions, while the carboxamide group improves solubility .
- Activity : Demonstrated EC₅₀ = 12 nM in TGR5 activation assays, highlighting the impact of structural complexity on potency .
4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Structure : Pyrimidine with 4-F-phenyl, 6-thiophene, and 2-NH₂ groups.
- Key Differences: Thiophene and amine substituents replace the phenoxy and chlorophenyl groups.
- Properties : The thiophene introduces sulfur-mediated electronic effects, while the amine group facilitates hydrogen bonding. Lower logP compared to the target compound suggests reduced membrane permeability .
Functional Group Variations
4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine
- Structure : Pyrimidine with 4-Cl-phenyl, 6-dimethylphenyl, and 2-NH₂ groups.
- Key Differences: Amine substituent instead of phenoxy.
2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-fluorobenzyl)oxy]phenol
- Structure: Pyrimidine with 4-Cl-phenyl, 6-CF₃, and phenolic ether groups.
- Key Differences: Trifluoromethyl group enhances electron-withdrawing effects, while the phenolic hydroxyl adds acidity (pKa ~10).
- Applications : Investigated for anticancer activity due to its ability to inhibit kinase pathways .
Structural and Functional Data Table
| Compound Name | Key Structural Features | Bioactivity/Applications | Unique Properties |
|---|---|---|---|
| 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine | 4-Cl-phenyl, 2-O-(4-F-phenyl) | Under investigation | Balanced lipophilicity (logP ~3.2) |
| TRC210ARD | Imidazo-pyrimidine, carboxamide | TGR5 agonist (EC₅₀ = 12 nM) | Enhanced solubility and stacking |
| 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine | 4-Cl, 6-CH₃, 4-F-phenyl | Antimicrobial | High metabolic stability |
| 4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | 4-F-phenyl, 6-thiophene, 2-NH₂ | Anticancer screening | Sulfur-mediated electronic effects |
Key Research Findings
Electronic Effects: The 4-fluorophenoxy group in the target compound provides moderate electron-withdrawing effects, balancing reactivity between nucleophilic and electrophilic sites .
Biological Relevance : Fluorine and chlorine atoms improve binding to hydrophobic pockets in enzymes (e.g., kinase targets), as seen in analogs like PD169316 and PP2 .
Biological Activity
4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being investigated for its applications in drug development, especially as a lead compound for anticancer and antimicrobial therapies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to inhibition or activation of these targets, resulting in various biological effects. The specific pathways involved depend on the context of use, which can include:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : It has been studied for its effectiveness against various microbial strains.
Anticancer Activity
A study evaluated the antiproliferative effects of this compound on several human cancer cell lines. The results indicated significant cytotoxicity, particularly against breast (MCF-7) and prostate (DU145) cancer cells. The compound's mechanism involves inducing apoptosis and arresting the cell cycle at specific phases, which is critical for its anticancer efficacy.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| DU145 | 15.0 | Cell cycle arrest at G2/M phase |
| A375 | 10.0 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated significant antibacterial activity against various strains, including E. coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 16 |
| Klebsiella pneumoniae | 32 |
Case Studies
- Study on Anticancer Efficacy : A comprehensive study involving the National Cancer Institute's NCI-60 screening program revealed that this compound exhibited potent activity across multiple cancer cell lines, with a notable selectivity index indicating lower toxicity to normal cells compared to cancer cells.
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties highlighted that the compound effectively inhibited bacterial growth in vitro, suggesting potential applications in treating infections caused by resistant strains.
Q & A
Q. What are the validated synthetic routes for 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine, and how can reaction conditions be optimized for high yield and purity?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. A validated method includes:
- Step 1 : Reacting 4-chlorophenyl boronic acid with a fluorophenol derivative under Suzuki-Miyaura coupling conditions (Pd catalyst, base, and solvent like DMF or THF) to introduce the fluorophenoxy group .
- Step 2 : Pyrimidine ring formation via cyclization using urea or thiourea derivatives under acidic conditions (e.g., HCl/EtOH) .
- Optimization : Key parameters include temperature control (60–80°C for SNAr), catalyst loading (0.5–2 mol% Pd), and purification via column chromatography (silica gel, hexane/EtOAc) .
Q. How can structural integrity and purity of this compound be confirmed using spectroscopic techniques?
- NMR :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., C₁₆H₁₁ClFN₂O⁺: 309.0564) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-chlorophenyl and 4-fluorophenoxy substituents influence the compound’s reactivity in medicinal chemistry applications?
- Electronic Effects : The electron-withdrawing Cl and F groups enhance the pyrimidine ring’s electrophilicity, facilitating interactions with biological targets (e.g., kinase enzymes) .
- Steric Effects : The para-substituted aromatic groups minimize steric hindrance, enabling planar binding to hydrophobic pockets in proteins .
- Case Study : Analogues with meta-substituted Cl showed reduced activity due to altered binding geometry, highlighting the importance of para-substitution .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Approach 1 : Validate assay conditions (e.g., ATP concentration in kinase assays) to ensure consistency. Discrepancies may arise from variable ATP levels affecting IC₅₀ values .
- Approach 2 : Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) to confirm mechanism-specific activity .
- Example : Inconsistent cytotoxicity data in cancer cell lines may reflect differences in membrane permeability; address via logP optimization (target logP ≈ 2.5–3.5) .
Q. What strategies are recommended for designing derivatives to improve metabolic stability without compromising bioactivity?
-
Strategy 1 : Replace labile groups (e.g., ester linkages) with bioisosteres like amides or heterocycles .
-
Strategy 2 : Introduce fluorine atoms at metabolically vulnerable positions (e.g., ortho to phenoxy groups) to block oxidative metabolism .
-
Data Table :
Derivative Modification Metabolic Half-Life (h) IC₅₀ (nM) Parent None 1.2 50 Derivative A Fluorine at C-5 4.8 55 Derivative B Methyl at C-6 3.1 48 Source: Adapted from fluoropyrimidine stability studies
Methodological Considerations
Q. What computational tools are effective for predicting binding modes of this compound with kinase targets?
- Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB 3POZ) to model interactions with kinase ATP-binding pockets .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
- Key Interaction : Hydrogen bonding between pyrimidine N-1 and kinase hinge region (e.g., Glu91 in EGFR) .
Q. How should researchers address solubility challenges during in vitro assays?
-
Solubility Enhancement : Use co-solvents (≤10% DMSO) or formulate with cyclodextrins (e.g., HP-β-CD) .
-
Critical Data :
Solvent Solubility (mg/mL) Bioactivity Retention DMSO 25 Yes HP-β-CD (10%) 15 Yes Source: Solubility profiling in PBS (pH 7.4)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
